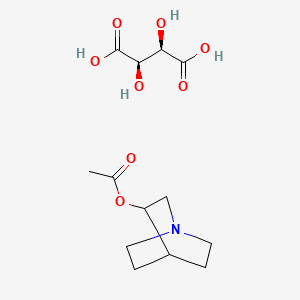

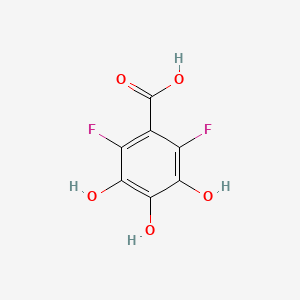

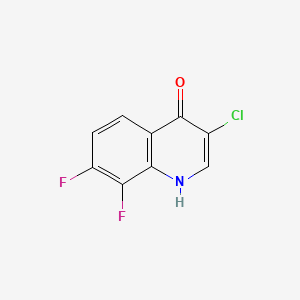

![molecular formula C20H16BrNO4 B598059 2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione CAS No. 1199556-86-9](/img/structure/B598059.png)

2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione

Overview

Description

Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances . The structure of new imides is often confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS .

Synthesis Analysis

The synthesis of isoindoline derivatives often involves reactions with primary amines . A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often confirmed by methods such as FT–IR, H NMR, and MS . The structure of the degradation products and the mechanisms of their formation are often deduced based on information on the mass of quasi-molecular ions and fragmented degradation products .Chemical Reactions Analysis

The chemical reactions of isoindoline derivatives often involve interactions with primary amines . The structures of degradation products and the mechanics of their formation are designed in accordance with the information on the mass of quasi-molecular ions and fragmented degradation products .Physical And Chemical Properties Analysis

The physicochemical properties of new phthalimides are often determined on the basis of Lipiński’s rule . The final compounds often have a sharp melting point (m.p.), correct elemental analyses (C, H, N), IR and 1 H NMR spectra, and mass values determined by MS–MS .Scientific Research Applications

Antimicrobial Studies:

- Ghabbour & Qabeel (2016) conducted a study where they synthesized a related compound, focusing on its antimicrobial activities. They found that the compound exhibited moderate activity against S. aureus and C. albicans, indicating its potential use in antimicrobial applications (Ghabbour & Qabeel, 2016).

Antitumor Activity:

- Zhou et al. (2017) synthesized arylpiperazine compounds, including derivatives of isoindoline-1,3-dione, and found that these compounds possessed antitumor activity. The molecular structures and the impact of halogen atoms on the conformation and cell parameter of these compounds were also studied (Zhou et al., 2017).

Corrosion Inhibition:

- Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives for mild steel corrosion in an acidic environment. Their findings suggest that these compounds, including isoindoline-1,3-dione derivatives, are effective inhibitors of corrosion (Chafiq et al., 2020).

Alzheimer’s Disease Treatment:

- Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer’s disease. Their research revealed that the compound exhibits good inhibition on AChE and has low acute toxicity (Andrade-Jorge et al., 2018).

Herbicide Development:

- Gao et al. (2019) designed and synthesized phthalimide derivatives as potent Protoporphyrinogen Oxidase (PPO) inhibitors, identifying them as promising targets for herbicide discovery. They found that certain derivatives, including isoindoline-1,3-dione compounds, showed excellent herbicidal efficacy (Gao et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)isoindoline-1,3-dione” are currently unknown. This compound belongs to the class of isoindole-1,3-dione compounds , which are known to exhibit a wide range of biological activities, including antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities . .

Mode of Action

Isoindole-1,3-dione compounds are known to interact with various biological targets due to their versatile structure

Biochemical Pathways

Isoindole-1,3-dione compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Isoindole-1,3-dione compounds are known to have a wide range of biological effects, including antibacterial, antifungal, analgesic, anti-HIV-1, anxiolytic, anti-inflammatory, anticonvulsant, antitumor, and antimicrobial activities

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrNO4/c21-14-7-5-13(6-8-14)19(11-20(12-19)25-9-10-26-20)22-17(23)15-3-1-2-4-16(15)18(22)24/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQOEALLKYZTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728956 | |

| Record name | 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199556-86-9 | |

| Record name | 2-[2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B597982.png)

![3-Aminothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597998.png)